6-[3-[(2-methylsulfonylethylamino)methyl]furan-2-yl]-N-(4-phenylmethoxyphenyl)quinazolin-4-amine
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Overview
Description
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for GW568377A are not readily available in the provided sources.
- it’s worth noting that industrial production methods may involve optimization of existing synthetic routes to achieve higher yields and cost-effectiveness.
Chemical Reactions Analysis
- Without detailed information, we can’t specify the exact types of reactions GW568377A undergoes.
- Common reagents and conditions would depend on the specific reactions involved.
- Major products formed from these reactions would also require further investigation.
Scientific Research Applications
- GW568377A has potential applications in various fields:
Chemistry: It could serve as a tool compound for studying kinase inhibition.
Biology: Researchers might explore its effects on cell signaling pathways.
Medicine: Investigating its impact on cancer cells or other diseases.
Industry: If scaled up, it could be used in drug discovery or development.
Mechanism of Action
- Unfortunately, the exact mechanism by which GW568377A exerts its effects remains undisclosed in the available sources.
- Molecular targets and pathways involved would require further research.
Comparison with Similar Compounds
- While specific comparisons are lacking, GW568377A’s uniqueness lies in its dual inhibition of Mer Kinase and EGFR.
- Similar compounds might include other kinase inhibitors or EGFR-targeting agents, but further investigation is needed .
Properties
Molecular Formula |
C29H28N4O4S |
---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
6-[3-[(2-methylsulfonylethylamino)methyl]furan-2-yl]-N-(4-phenylmethoxyphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C29H28N4O4S/c1-38(34,35)16-14-30-18-23-13-15-36-28(23)22-7-12-27-26(17-22)29(32-20-31-27)33-24-8-10-25(11-9-24)37-19-21-5-3-2-4-6-21/h2-13,15,17,20,30H,14,16,18-19H2,1H3,(H,31,32,33) |
InChI Key |
ZBBOYUJFPDIEDF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCNCC1=C(OC=C1)C2=CC3=C(C=C2)N=CN=C3NC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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